molecular formula C25H31N3O6S2 B2735861 Methyl 6-acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449769-13-5

Methyl 6-acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2735861
CAS RN: 449769-13-5
M. Wt: 533.66
InChI Key: IXTKEPZPTGWHGV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an acetyl group, a sulfonyl group, a benzamido group, and a carboxylate group. It also contains a tetrahydrothieno[2,3-c]pyridine core, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of various functional groups suggests that it could undergo a variety of reactions, including nucleophilic substitutions, eliminations, and additions .

Scientific Research Applications

  • Antimicrobial Activity :

    • Synthesis and testing of pyridine and fused pyridine derivatives, including compounds similar to the one , have demonstrated notable antimicrobial activities. For instance, Bakhite, Abdel-rahman, and Al-Taifi (2004) synthesized derivatives that were effective against various microbial strains. Similar findings were reported by Flefel et al. (2018), who noted moderate to good binding energies of the ligands on target proteins, indicating potential for antimicrobial applications (Bakhite, Abdel-rahman, & Al-Taifi, 2004); (Flefel et al., 2018).
  • Synthetic Applications :

    • The molecule and its related compounds have been utilized in various synthetic applications. Abdel-rahman, Bakhite, and Al-Taifi (2002) described the synthesis of new pyridothienopyrimidines and pyridothienotriazines, demonstrating the versatility of these compounds in creating diverse molecular structures. This flexibility indicates potential uses in material science and chemical synthesis (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
  • Molecular Docking and In Vitro Screening :

    • The molecule's derivatives have been subject to molecular docking and in vitro screening for various biological activities. For example, Flefel et al. (2018) conducted molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. This suggests potential applications in drug discovery and development (Flefel et al., 2018).
  • Potential as Anti-inflammatory Agents :

    • Research indicates that some derivatives of this molecule might have anti-inflammatory properties. For example, Chiriapkin et al. (2021) synthesized derivatives and predicted their anti-inflammatory activity, suggesting potential pharmaceutical applications (Chiriapkin, Kodonidi, Ivchenko, & Smirnova, 2021).

Future Directions

The future research directions for this compound would likely depend on its properties and potential applications. For example, if it shows promising biological activity, it might be further studied as a potential drug .

properties

IUPAC Name

methyl 6-acetyl-2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O6S2/c1-15-11-16(2)13-28(12-15)36(32,33)19-7-5-18(6-8-19)23(30)26-24-22(25(31)34-4)20-9-10-27(17(3)29)14-21(20)35-24/h5-8,15-16H,9-14H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTKEPZPTGWHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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